8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
Description
Properties
IUPAC Name |
8-cyclopentyl-2-methylsulfanyl-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-20-14-16-8-10-6-9(7-15)13(19)18(12(10)17-14)11-4-2-3-5-11/h6,8,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCULUAOGWGVSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=C(C(=O)N(C2=N1)C3CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: : This can be achieved by condensing 2-aminopyrimidine with ethyl acetoacetate under basic conditions.
Introduction of the Cyclopentyl Group: : This step may involve alkylation reactions where the cyclopentyl moiety is introduced.
Addition of Methylthio Group: : This is often performed using methylthiolating agents in the presence of a base.
Oxidation to Form the Keto Group: : Oxidation reactions using agents like pyridinium chlorochromate (PCC).
Incorporation of the Cyano Group: : Often achieved by reaction with cyanogen bromide or similar reagents.
Industrial Production Methods
Scalability of this compound involves optimizing each step mentioned for yield and purity. Industrial methods also include green chemistry approaches to minimize waste and hazardous reagents.
Chemical Reactions Analysis
Nucleophilic Substitution at C2 (Methylthio Group)
The methylthio (-SMe) group undergoes nucleophilic displacement reactions with amines to yield derivatives with enhanced biological activity. Key examples include:
These substitutions are critical for modulating kinase inhibition profiles, particularly against CDK4 and ARK5 .
Oxidation of Methylthio to Methylsulfinyl
Controlled oxidation converts the thioether to sulfoxide, altering electronic properties and hydrogen-bonding capacity:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Acetic acid, 50°C, 6h | 2-(Methylsulfinyl)-substituted derivative | 85% | |
| mCPBA | DCM, 0°C → rt, 2h | Same product | 78% |
The sulfoxide derivative shows improved solubility and kinase binding affinity compared to the parent compound .
Bromination at C6 Position
The nitrile group activates the adjacent C6 position for electrophilic substitution:
| Bromination Method | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | DMF, rt, 18h | 6-Bromo-substituted derivative | 48% | |
| Br<sub>2</sub>/AcOH | Acetic acid, 48h | Same product | 92% |
Brominated intermediates enable further functionalization via Suzuki-Miyaura couplings .
Cross-Coupling Reactions at C6
The nitrile group facilitates palladium-catalyzed couplings for structural diversification:
Notable examples include couplings with:
Nitrile Transformations
The C6 nitrile undergoes characteristic reactions:
Reaction Optimization Data
Critical parameters for reproducible results:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| NBS stoichiometry | 1.05-1.1 eq | Prevents over-bromination |
| Oxidation temperature | 40-50°C | Avoids sulfone formation |
| Coupling catalyst loading | 5-7 mol% Pd | Balances cost and efficiency |
| Amine nucleophile purity | >95% | Reduces side reactions |
This reactivity profile enables systematic structure-activity relationship (SAR) studies, particularly for kinase inhibition . Recent work demonstrates that sequential bromination at C6 followed by Suzuki coupling creates potent CDK4 inhibitors (IC<sub>50</sub> = 3-8 nM) , while oxidation/subsitution at C2 modulates selectivity between kinase targets .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities due to its structural features:
- Anticancer Activity :
- Antiviral Properties :
- Anti-inflammatory Effects :
- Antidiabetic Potential :
Synthetic Applications
The synthesis of 8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile can be achieved through various methods:
- Cyclo-condensation Reactions : Utilizing active methylene compounds and appropriate substrates under acidic conditions has yielded this compound efficiently .
Case Studies and Research Findings
Mechanism of Action
The compound exerts effects through interactions with biological macromolecules such as enzymes or receptors. It may inhibit or activate specific pathways, impacting processes like cell division or immune responses.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
- Molecular Formula : C₁₄H₁₄N₄OS
- Molecular Weight : 286.36 g/mol
- CAS Registry Number : 1610369-48-6 .
Structural Features: This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a bicyclic core with substituents at positions 2 (methylthio), 6 (cyano), and 8 (cyclopentyl). The 7-oxo group and dihydro structure confer rigidity and influence binding to kinase targets .
Comparison with Similar Pyrido[2,3-d]pyrimidine Derivatives
Structural Modifications and Physicochemical Properties
Key structural variations in pyrido[2,3-d]pyrimidines include substitutions at positions 2, 5, 6, and 8, which modulate solubility, bioavailability, and target affinity.
Table 1: Structural and Physical Properties Comparison
Key Observations :
- Position 8 : Cyclopentyl/cyclohexyl groups enhance lipophilicity, while phenethyl or butyl substituents (e.g., 5b, 5e-ii) may improve membrane permeability .
- Position 2 : Methylthio (SCH₃) groups, as in the target compound and 5b, contribute to π-π stacking in kinase binding pockets. Replacement with phenyl (Compound 3) or furan (Compound 5) alters steric interactions .
Table 2: Cytotoxicity and Kinase Inhibitory Profiles
Key Observations :
- The target compound’s structural analog, narazaciclib, shows superior potency (IC₅₀ 30–100 nM) compared to thieno[3,2-d]pyrimidines (IC₅₀ >5 µM), highlighting the pyrido[2,3-d]pyrimidine scaffold’s efficacy in kinase inhibition .
- Substitution at position 2 (e.g., methylthio vs. anilino in narazaciclib) influences kinase selectivity. For example, narazaciclib’s 4-(4-methylpiperazin-1-yl)-phenylamino group enhances CDK4 binding .
Biological Activity
8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile is a compound that has garnered attention in pharmaceutical research for its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The compound is characterized by a pyrido[2,3-d]pyrimidine core structure with specific substituents that enhance its biological activity. The presence of the cyclopentyl group and methylthio moiety is critical for its interaction with biological targets.
Research indicates that compounds within the pyrido[2,3-d]pyrimidine family often act as inhibitors of specific kinases involved in cancer cell proliferation. The substitution pattern at the C5 and C6 positions of the pyrimidine ring significantly influences their selectivity and potency against various cancer types. For instance, the presence of a cyano group at the Y position enhances cytotoxicity compared to other substituents such as nitro or sulfonyl groups .
Antitumor Activity
The primary biological activity of this compound has been studied extensively in vitro and in vivo:
- In Vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including Colo-205 (a colorectal cancer line). In these studies, it was found to inhibit cell growth effectively compared to control groups .
- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth in xenograft models. For example, studies involving athymic nude mice implanted with Colo-205 tumor fragments revealed that treatment with the compound resulted in a marked decrease in tumor size .
Other Biological Activities
Beyond its antitumor properties, derivatives of this compound have been explored for additional therapeutic effects:
- Tyrosine Kinase Inhibition : Some derivatives have been identified as inhibitors of tyrosine kinases, which are crucial in signaling pathways associated with cancer progression and metastasis. This positions them as potential candidates for targeted cancer therapies .
- Other Pharmacological Effects : Research has also indicated potential applications in treating cardiovascular diseases and diabetes due to their ability to interact with various receptors beyond those involved in tumorigenesis .
Efficacy of this compound
| Study Type | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| In Vitro | Colo-205 | 5.0 | Significant growth inhibition observed |
| In Vivo | Athymic Mice | N/A | Reduced tumor size compared to control |
| Tyrosine Kinase | Various | 10.0 | Effective against multiple kinase targets |
Case Studies
- Case Study on Colo-205 Tumors : A study conducted on female athymic nude mice demonstrated that treatment with this compound resulted in a 50% reduction in tumor volume after four weeks of treatment compared to untreated controls. This highlights its potential as an effective antitumor agent.
- Comparative Study on Substituent Variations : Research comparing various substituents at the Y position of the pyrido[2,3-d]pyrimidine scaffold revealed that compounds with electron-withdrawing groups exhibited enhanced antiproliferative activity. This suggests that further optimization of substituents could lead to even more potent derivatives.
Q & A
Basic: What are the standard synthetic routes for preparing 8-cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with appropriate nucleophiles. For example, derivatives of pyrido[2,3-d]pyrimidine are synthesized via multi-step reactions involving:
- Step 1: Cyclization of a substituted pyrimidine intermediate with a cyclopentyl group under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2: Introduction of the methylthio group via nucleophilic substitution using methanethiol or its derivatives under basic conditions (e.g., K₂CO₃) .
- Step 3: Final carbonitrile incorporation via cyanation reactions, often employing trimethylsilyl cyanide (TMSCN) or malononitrile .
Key Characterization: Confirm structure using H/C NMR (e.g., δ ~117.5 ppm for C≡N in C NMR) and IR spectroscopy (ν ~2200–2230 cm for C≡N) .
Basic: How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Elemental Analysis: Compare experimental vs. calculated values for C, H, N, and S (e.g., ±0.3% deviation acceptable) .
- Chromatography: Use HPLC with UV detection (λ ~270–300 nm for pyrido-pyrimidine absorbance) and ≥95% purity thresholds .
- Spectroscopy:
Advanced: What strategies can optimize the yield of 8-cyclopentyl-substituted pyrido-pyrimidines?
Methodological Answer:
- Catalyst Screening: Test Pd/Cu or Ru-based catalysts for cyclization steps to reduce side reactions .
- Solvent Optimization: Replace DMF with ionic liquids (e.g., [BMIM]BF₄) to enhance reaction efficiency and yield (e.g., from 54% to >70%) .
- Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve selectivity .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound in kinase inhibition assays?
Methodological Answer:
- Core Modifications: Synthesize analogs with variations at the 2-(methylthio) and 8-cyclopentyl positions to assess steric/electronic effects .
- Biological Assays:
- Computational Modeling: Dock the compound into kinase ATP-binding pockets using MOE or AutoDock to predict binding modes .
Advanced: How should researchers address contradictory cytotoxicity data in different cell lines?
Methodological Answer:
- Experimental Replication: Repeat assays in triplicate across multiple cell lines (e.g., HeLa, MCF-7, and HEK293) under standardized conditions (e.g., 48-hour exposure, 10% FBS) .
- Mechanistic Studies:
- Data Normalization: Include positive controls (e.g., doxorubicin) and normalize to cell viability metrics (e.g., MTT assay) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Work in a fume hood to avoid inhalation of fine particles .
- Storage: Store in airtight containers under nitrogen at –20°C to prevent degradation .
Advanced: How can the methylthio group be selectively modified for functionalization?
Methodological Answer:
- Oxidation: Treat with m-CPBA to convert –SMe to sulfoxide (–SO–) or sulfone (–SO₂–) groups .
- Nucleophilic Displacement: Replace –SMe with amines (e.g., piperazine) using Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) .
- Radical Reactions: Employ photoredox catalysis (e.g., Ru(bpy)₃Cl₂) for C–S bond functionalization .
Advanced: What analytical techniques resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
- X-ray Crystallography: Determine crystal structure to confirm the dominant tautomer (e.g., 7-oxo vs. 8-hydroxy forms) .
- Dynamic NMR: Monitor H NMR at variable temperatures (e.g., 25–80°C) to detect tautomeric equilibria .
- Computational Analysis: Calculate tautomer stability using DFT (e.g., B3LYP/6-31G*) in Gaussian .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
